molecular formula C13H20O3 B14438681 Acetic acid;5-phenylpentan-1-ol CAS No. 75553-28-5

Acetic acid;5-phenylpentan-1-ol

Cat. No.: B14438681
CAS No.: 75553-28-5
M. Wt: 224.30 g/mol
InChI Key: ZIUGZTDQUCGGTQ-UHFFFAOYSA-N
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Description

Acetic acid;5-phenylpentan-1-ol is an ester formed by the condensation of acetic acid (CH₃COOH) and 5-phenylpentan-1-ol (C₁₁H₁₆O). Structurally, it consists of a phenyl group attached to the fifth carbon of a pentanol backbone, esterified with acetic acid. This compound belongs to the ω-phenylalkanol ester family, where the phenyl group is positioned at the terminal end of the alkyl chain.

The esterification of 5-phenylpentan-1-ol with acetic acid would likely follow standard protocols, such as acid-catalyzed Fischer esterification or coupling via activated acyl derivatives. The resulting ester is expected to exhibit properties influenced by the phenyl group’s hydrophobicity and the acetic acid’s short carbon chain, balancing polarity and lipophilicity.

Properties

CAS No.

75553-28-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

acetic acid;5-phenylpentan-1-ol

InChI

InChI=1S/C11H16O.C2H4O2/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-2(3)4/h1,3-4,7-8,12H,2,5-6,9-10H2;1H3,(H,3,4)

InChI Key

ZIUGZTDQUCGGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpentan-1-ol can be achieved through several methods. One common method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide, and methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using different catalysts to obtain 5-phenylpentan-1-ol .

Industrial Production Methods

In industrial settings, the production of 5-phenylpentan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts such as ruthenium and nickel on supports like silica or carbon is common. The reaction is carried out under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Phenylpentanoic acid or phenylpentanal.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-phenylpentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The phenyl group in its structure can influence its binding affinity to different receptors and enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The provided evidence highlights esters of ω-phenylalkanols with carboxylic acids of varying chain lengths (e.g., hexanoic acid isomers) . Key comparisons include:

Compound Carboxylic Acid Alcohol Key Properties
Acetic acid;5-phenylpentan-1-ol Acetic acid (C₂) 5-phenylpentan-1-ol Higher polarity due to shorter acid chain; enhanced volatility compared to C₆ analogs.
Hexanoic acid;5-phenylpentan-1-ol Hexanoic acid (C₆) 5-phenylpentan-1-ol Lower polarity, higher lipophilicity; longer GC retention time on non-polar columns .
Acetic acid;3-phenylpropan-1-ol Acetic acid (C₂) 3-phenylpropan-1-ol Shorter alkyl chain in alcohol reduces steric hindrance; faster reaction kinetics.

Key Observations :

  • Chain Length Impact: Esters with shorter carboxylic acids (e.g., acetic acid) exhibit higher polarity and lower molecular weight, leading to distinct chromatographic behaviors. For instance, on polar GC columns (e.g., HP-Innowax), acetic acid esters elute earlier than their hexanoic acid counterparts due to reduced hydrophobic interactions .
  • Spectral Data: NMR and IR spectra of ω-phenylalkanol esters typically show characteristic signals for the phenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm in ¹H NMR) and ester carbonyl (C=O stretch at ~1740 cm⁻¹ in IR). The acetic acid moiety would introduce a methyl singlet (~δ 2.1 ppm) in ¹H NMR .
Performance in Analytical Techniques
  • Gas Chromatography (GC): Esters of 5-phenylpentan-1-ol with hexanoic acid isomers show retention indices (RI) of ~1500–1700 on DB-5MS (non-polar) and ~2000–2200 on HP-Innowax (polar) columns . Acetic acid esters would likely have lower RIs due to reduced molecular weight.
  • Mass Spectrometry (MS): Fragmentation patterns would differ: acetic acid esters may show prominent peaks at m/z 60 (CH₃CO⁺), while hexanoic acid analogs fragment at m/z 85 (C₅H₁₁CO⁺) .

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